(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide
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Overview
Description
This compound is a highly complex organic molecule with multiple functional groups, including amino, imidazole, indole, and carboxamide groups. It is likely to be a synthetic compound designed for specific biochemical or pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound would involve multiple steps, including the formation of the core structure and the addition of various functional groups. Typical reactions might include:
Amidation: Formation of amide bonds.
Alkylation: Introduction of alkyl groups.
Cyclization: Formation of cyclic structures.
Industrial Production Methods: Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and indole groups.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Various substitution reactions could be employed to introduce or modify functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
Comparison with Similar Compounds
Peptides: Similar in having multiple amino acid residues.
Polyketides: Similar in having complex cyclic structures.
Alkaloids: Similar in having nitrogen-containing functional groups.
Uniqueness: This compound’s uniqueness lies in its specific combination of functional groups and structural complexity, which may confer unique biochemical properties or therapeutic potential.
Properties
Molecular Formula |
C68H100N20O14 |
---|---|
Molecular Weight |
1421.6 g/mol |
IUPAC Name |
(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide |
InChI |
InChI=1S/C68H100N20O14/c1-38(2)30-51-63(97)81-47(57(70)91)21-23-56(90)102-29-11-13-40-31-39-12-10-28-101-55(89)22-20-45(69)59(93)87-53(33-41-35-79-46-15-4-3-14-43(41)46)66(100)88-27-9-19-54(88)65(99)86-52(34-42-36-75-37-80-42)64(98)84-49(17-7-25-77-67(71)72)61(95)82-48(16-5-6-24-76-58(92)44(40)32-39)60(94)83-50(62(96)85-51)18-8-26-78-68(73)74/h3-4,10-15,35-40,44-45,47-54,79H,5-9,16-34,69H2,1-2H3,(H2,70,91)(H,75,80)(H,76,92)(H,81,97)(H,82,95)(H,83,94)(H,84,98)(H,85,96)(H,86,99)(H,87,93)(H4,71,72,77)(H4,73,74,78)/b12-10+,13-11+/t39-,40+,44?,45+,47+,48+,49+,50+,51+,52+,53+,54+/m1/s1 |
InChI Key |
VYOFOWXTCYJNEK-KLMAHMIQSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CCC(=O)OC/C=C/[C@H]2C[C@@H]\3CC2C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@H](CCC(=O)OC/C=C3)N)CC5=CNC6=CC=CC=C65)CC7=CN=CN7)CCCN=C(N)N)C(=O)N |
Canonical SMILES |
CC(C)CC1C(=O)NC(CCC(=O)OCC=CC2CC3CC2C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(CCC(=O)OCC=C3)N)CC5=CNC6=CC=CC=C65)CC7=CN=CN7)CCCN=C(N)N)C(=O)N |
Origin of Product |
United States |
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